![molecular formula C15H18O4 B1250916 (4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one](/img/structure/B1250916.png)
(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one is a natural product found in Penicillium oblatum with data available.
Scientific Research Applications
Progesterone Receptor Modulation
- Derivatives of PF1092 compounds, including (4aR*,5R*,6R*,7S*)-6,7-dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one, have shown potential as nonsteroidal progesterone receptor modulators. These compounds exhibit affinity for porcine and human progesterone receptors and demonstrate partial agonist or antagonist activities (Tabata et al., 2001).
Structural Analysis in Marine Organisms
- Structural analysis of a sesquiterpenoid isolated from the marine sponge Dysidea fragilis showed a compound structurally similar to (4aR*,5R*,6R*,7S*)-6,7-dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one, highlighting its occurrence in natural marine compounds (Ravikumar et al., 2004).
Anticancer Activity Research
- Research into the anticancer activities of similar furan-naphthoquinone structures has been conducted, showing potential in targeting cancer cells (Breyer et al., 2011).
Synthesis and Antimicrobial Potential
- Novel compounds related to (4aR*,5R*,6R*,7S*)-6,7-dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one have been synthesized, with a focus on their potential as antimicrobial agents (Ramesh et al., 2008).
Natural Product Isolation and Characterization
- The compound has been identified in the isolation of natural products from fungi and plants, demonstrating its occurrence in diverse biological sources and potential therapeutic applications (Wu et al., 2010).
properties
Product Name |
(4aR*,5R*,6R*,7S*)-6,7-Dihydroxy-4a,5,6,7-tetrahydro-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one |
---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(4aR,5R,6R,7S)-6,7-dihydroxy-3,4a,5-trimethyl-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H18O4/c1-7-10-6-15(3)8(2)13(17)11(16)4-9(15)5-12(10)19-14(7)18/h4-5,8,11,13,16-17H,6H2,1-3H3/t8-,11-,13+,15+/m0/s1 |
InChI Key |
AMAJXAHZCGMNST-JPRMETQZSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C=C2[C@@]1(CC3=C(C(=O)OC3=C2)C)C)O)O |
Canonical SMILES |
CC1C(C(C=C2C1(CC3=C(C(=O)OC3=C2)C)C)O)O |
synonyms |
PF 1092C PF-1092C PF1092C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.